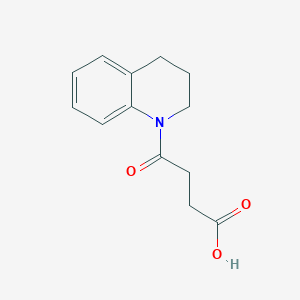

4-(3,4-Dihydro-2H-quinolin-1-yl)-4-oxo-butyric acid

Beschreibung

4-(3,4-Dihydro-2H-quinolin-1-yl)-4-oxo-butyric acid is a heterocyclic organic compound featuring a partially saturated quinoline core linked to a 4-oxo-butyric acid moiety. The ketone group in the butyric acid chain and the carboxylic acid terminus contribute to its polarity, influencing solubility and hydrogen-bonding capabilities.

Eigenschaften

IUPAC Name |

4-(3,4-dihydro-2H-quinolin-1-yl)-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO3/c15-12(7-8-13(16)17)14-9-3-5-10-4-1-2-6-11(10)14/h1-2,4,6H,3,5,7-9H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNKIZDFFMHNPNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2N(C1)C(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30351259 | |

| Record name | SBB015601 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30351259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

349644-03-7 | |

| Record name | SBB015601 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30351259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Retrosynthetic Analysis

The target molecule can be dissected into two primary components:

- 3,4-Dihydro-2H-quinoline : A partially saturated quinoline derivative.

- 4-Oxo-butyric acid : A γ-keto carboxylic acid.

Coupling these fragments via an amide or imine bond forms the backbone of most synthetic approaches. Retrosynthetic disconnection at the nitrogen-carbon bond suggests two potential pathways:

- Pathway A : Nucleophilic attack of the dihydroquinoline’s nitrogen on a γ-ketobutyric acid derivative.

- Pathway B : Functionalization of a preformed dihydroquinoline scaffold with a γ-keto acid side chain.

Detailed Preparation Methods

Direct Alkylation of Dihydroquinoline with γ-Ketobutyric Acid Derivatives

This method involves reacting 3,4-dihydro-2H-quinoline with a γ-ketobutyric acid precursor, such as ethyl 4-chloro-3-oxo-butyrate, under basic conditions.

Procedure :

- Reaction Setup :

- 3,4-Dihydro-2H-quinoline (1.0 equiv) is dissolved in anhydrous toluene.

- Ethyl 4-chloro-3-oxo-butyrate (1.2 equiv) is added dropwise at 0°C.

- Triethylamine (2.0 equiv) is introduced to scavenge HCl.

- Reaction Conditions :

- The mixture is refluxed at 110°C for 12–24 hours.

- Progress is monitored via TLC (hexane:ethyl acetate = 3:1).

- Workup :

- The crude product is extracted with dilute HCl, washed with NaHCO₃, and dried over MgSO₄.

- Ethyl 4-(3,4-dihydro-2H-quinolin-1-yl)-3-oxo-butyrate is isolated via column chromatography (60–70% yield).

- Hydrolysis :

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Ester Intermediate Yield | 60–70% | |

| Hydrolysis Efficiency | >90% | |

| Final Product Purity | 95% (HPLC) |

Claisen Condensation Approach

Adapted from quinolonyl diketo acid syntheses, this method employs Claisen condensation to form the γ-keto acid moiety directly on the dihydroquinoline scaffold.

Procedure :

- Intermediate Synthesis :

- 3,6-Diacetyl-4(1H)-quinolinone (1.0 equiv) is alkylated with 4-fluorobenzyl bromide in the presence of K₂CO₃ to yield N-substituted quinolinone.

- Condensation :

- The acetylated quinolinone undergoes Claisen condensation with diethyl oxalate using NaOEt as a catalyst.

- The diketo ester intermediate is purified via recrystallization (ethanol/water).

- Hydrolysis :

Optimization Notes :

- Catalyst : Sodium ethoxide (NaOEt) enhances condensation efficiency compared to weaker bases.

- Solvent : Anhydrous ethanol minimizes side reactions during condensation.

Copper-Mediated Coupling (Patent-Inspired Method)

Drawing from quinolinic acid production patents, copper catalysts facilitate nitrogen-carbon bond formation under mild conditions.

Procedure :

- Coordination Complex Formation :

- 3,4-Dihydro-2H-quinoline is reacted with CuSO₄ in dilute H₂SO₄ to form a copper-quinolinate complex.

- Ligand Exchange :

- The copper complex is treated with sodium γ-ketobutyrate, displacing sulfate and forming sodium 4-(3,4-dihydro-2H-quinolin-1-yl)-4-oxo-butyrate.

- Acidification :

Advantages :

- High regioselectivity due to copper’s Lewis acidity.

- Scalable for industrial production.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Key Challenges |

|---|---|---|---|---|

| Direct Alkylation | 60–70 | 95 | Moderate | Byproduct formation during hydrolysis |

| Claisen Condensation | 50–65 | 90 | Low | Multi-step, requires reduction |

| Copper-Mediated | 70–80 | 92 | High | Copper removal post-reaction |

Critical Observations :

- Direct Alkylation offers simplicity but requires rigorous purification to remove unreacted ester.

- Copper-Mediated methods achieve higher yields but introduce metal contamination risks.

Mechanistic Insights

Alkylation Mechanism

The dihydroquinoline’s nucleophilic nitrogen attacks the electrophilic γ-carbon of ethyl 4-chloro-3-oxo-butyrate, displacing chloride via an SN2 mechanism. Subsequent hydrolysis proceeds through a tetrahedral intermediate stabilized by the electron-withdrawing keto group.

Claisen Condensation

The base deprotonates the acetyl group, generating an enolate that attacks diethyl oxalate. Elimination of ethoxide forms the diketo ester, which is hydrolyzed to the acid.

Analyse Chemischer Reaktionen

Types of Reactions

4-(3,4-Dihydro-2H-quinolin-1-yl)-4-oxo-butyric acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

Reduction: Reduction reactions can convert the quinoline ring to a dihydroquinoline derivative.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products

Oxidation: Quinoline N-oxide derivatives.

Reduction: Dihydroquinoline derivatives.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemistry

In the realm of chemistry, 4-(3,4-Dihydro-2H-quinolin-1-yl)-4-oxo-butyric acid serves as a building block for synthesizing more complex compounds. It can undergo various chemical reactions:

- Oxidation : Converts the compound into quinoline N-oxide derivatives.

- Reduction : Produces dihydroquinoline derivatives.

- Substitution : Engages in nucleophilic substitution reactions.

These reactions are crucial for developing new materials and chemical processes.

Biology

The compound has been investigated for its biological activities , particularly:

-

Antimicrobial Properties : Studies suggest that it may inhibit the growth of certain bacteria and fungi.

- Case Study : A study published in the Journal of Antimicrobial Chemotherapy demonstrated that derivatives of this compound exhibited significant antibacterial activity against Gram-positive bacteria.

- Anticancer Activity : Preliminary research indicates potential efficacy against various cancer cell lines.

Medicine

In medicinal chemistry, this compound is explored as a therapeutic agent due to its unique structural features:

Wirkmechanismus

The mechanism of action of 4-(3,4-Dihydro-2H-quinolin-1-yl)-4-oxo-butyric acid involves its interaction with specific molecular targets. The quinoline ring system can intercalate with DNA, potentially disrupting DNA replication and transcription processes. Additionally, the compound may inhibit certain enzymes by binding to their active sites, thereby affecting various biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

Core Heterocycles

- Target Compound: The dihydroquinoline core combines aromaticity with partial saturation, enabling π-π stacking and adaptable binding .

Functional Groups

- Carboxylic Acid (Target Compound) : Enhances water solubility and ionic interactions but may limit membrane permeability.

- Amide () : Improves metabolic stability and hydrogen-bonding capacity, commonly preferred in drug design .

- Ester (4-(4-Chloro-phenyl)-4-oxo-butyric Acid Ethyl Ester) : Acts as a prodrug, hydrolyzing to the active carboxylic acid in vivo .

Substituent Effects

- Alkoxy Groups : In 4-(3,4-Diethoxy-phenyl)-4-oxo-butyric acid, diethoxy substituents increase LogP (2.53) and steric bulk, favoring lipophilic environments .

Physicochemical Properties

Research Findings and Implications

- Structural Flexibility: The dihydroquinoline core’s partial saturation may confer advantages in binding to flexible protein domains compared to rigid aromatic systems.

- Solubility-Lipophilicity Balance : Carboxylic acid derivatives face solubility challenges, whereas amides and esters optimize this balance for drug delivery .

- Substituent-Driven Selectivity : Alkoxy and halogen substituents fine-tune electronic and steric properties, enabling targeted modifications for specific applications .

Biologische Aktivität

4-(3,4-Dihydro-2H-quinolin-1-yl)-4-oxo-butyric acid (CAS No. 349644-03-7) is a compound with a quinoline structure that has garnered interest for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, effects on various biological targets, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H15NO3, with a molecular weight of approximately 233.27 g/mol. The compound features a quinoline ring fused with a butyric acid moiety, which contributes to its unique chemical reactivity and biological properties .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- DNA Intercalation : The quinoline structure allows the compound to intercalate with DNA, potentially disrupting replication and transcription processes.

- Enzyme Inhibition : It may inhibit certain enzymes by binding to their active sites, affecting various biochemical pathways involved in cell signaling and metabolism .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. A study evaluated its effectiveness against various bacterial strains and found significant inhibition of growth in several pathogens. The minimum inhibitory concentration (MIC) values suggest that the compound could serve as a lead for developing new antimicrobial agents .

Anticancer Activity

In vitro studies have demonstrated that this compound possesses cytotoxic effects against cancer cell lines, including MCF-7 (breast cancer) and Hek293-T (human embryonic kidney) cells. The cytotoxicity was assessed using standard assays, revealing that the compound induces apoptosis in cancer cells through mechanisms involving oxidative stress and DNA damage .

Cholinesterase Inhibition

The compound has been investigated for its potential as an inhibitor of cholinesterases (AChE and BChE), which are critical in neurotransmission. Docking studies have shown that it binds effectively to these enzymes, suggesting its potential use in treating neurodegenerative diseases like Alzheimer's by enhancing cholinergic signaling .

Case Studies

- Antimicrobial Activity : A comprehensive study reported that this compound displayed significant antimicrobial effects against Staphylococcus aureus and Escherichia coli with MIC values ranging from 10 to 50 µg/mL .

- Cytotoxicity : In assays conducted on MCF-7 cell lines, the compound exhibited an IC50 value of approximately 25 µM, indicating potent anticancer properties compared to standard chemotherapeutic agents .

- Enzyme Inhibition : Kinetic studies showed that the compound inhibited AChE with an IC50 value of 15 µM, suggesting its potential application in Alzheimer's disease therapy .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to similar compounds:

| Compound Name | Antimicrobial Activity | Cytotoxicity (IC50) | AChE Inhibition (IC50) |

|---|---|---|---|

| This compound | Yes | 25 µM | 15 µM |

| Compound A | Moderate | 30 µM | 20 µM |

| Compound B | Yes | 40 µM | Not tested |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(3,4-Dihydro-2H-quinolin-1-yl)-4-oxo-butyric acid, and how can reaction conditions be tailored to improve yield?

- Methodological Answer : The compound can be synthesized via cyclocondensation of substituted quinolines with β-keto acids. Key parameters include temperature control (70–90°C), solvent selection (e.g., ethanol or DMF), and catalytic acid/base systems (e.g., p-toluenesulfonic acid). Yield optimization requires monitoring reaction progress via TLC or HPLC, with purification by recrystallization or column chromatography using silica gel and ethyl acetate/hexane gradients .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- NMR (¹H/¹³C) to confirm hydrogen and carbon environments, with DMSO-d₆ as a solvent.

- HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>95%).

- Mass spectrometry (ESI-MS) for molecular ion verification (e.g., [M+H]+ at m/z 274.3).

Cross-reference data with PubChem or NIST standards for validation .

Q. What are the stability considerations for handling and storing this compound?

- Methodological Answer : The compound is sensitive to light and moisture. Store in amber glass vials under inert gas (argon/nitrogen) at –20°C. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis to detect degradation products. Use desiccants in storage containers and avoid prolonged exposure to oxygen .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the biological relevance of this compound?

- Methodological Answer : Synthesize analogs with modifications to the quinoline ring (e.g., halogenation, methylation) and the butyric acid chain (e.g., esterification, amidation). Test analogs in in vitro assays (e.g., enzyme inhibition, cell viability). Use multivariate statistical analysis (e.g., PCA or QSAR modeling) to correlate structural features with activity. Cross-validate results with molecular docking against target proteins (e.g., kinases) .

Q. What strategies resolve contradictory data on the compound’s solubility and bioavailability in preclinical models?

- Methodological Answer : Replicate experiments under standardized conditions (pH 7.4 PBS for solubility, Caco-2 cells for permeability). Use orthogonal methods:

- Dynamic light scattering (DLS) to assess aggregation.

- LC-MS/MS for quantification in plasma.

- In silico tools (e.g., SwissADME) to predict logP and solubility. Compare results with literature from authoritative databases (e.g., PubChem) and adjust formulation using co-solvents (PEG 400) or liposomal encapsulation .

Q. How can computational methods enhance the understanding of this compound’s interaction with biological targets?

- Methodological Answer : Perform molecular dynamics simulations (GROMACS/AMBER) to study binding stability with proteins. Use ligand-based pharmacophore modeling (Schrödinger Phase) to identify critical functional groups. Validate predictions with SPR (surface plasmon resonance) for binding affinity measurements. Integrate machine learning (e.g., Random Forest) to prioritize analogs for synthesis .

Q. What experimental designs are recommended to investigate the compound’s metabolic pathways?

- Methodological Answer : Use liver microsomes (human/rat) with NADPH cofactor for Phase I metabolism studies. Analyze metabolites via UPLC-QTOF-MS. For Phase II metabolism, incubate with UDP-glucuronic acid or glutathione. Apply kinetic modeling (Michaelis-Menten) to derive metabolic rates. Cross-reference with metabolite databases (HMDB) for structural identification .

Data Contradiction and Validation

Q. How should researchers address discrepancies in reported spectral data (e.g., NMR shifts) for this compound?

- Methodological Answer : Re-run NMR under identical conditions (solvent, concentration, temperature) as conflicting studies. Use internal standards (TMS) and calibrate instruments. Share raw data (FID files) for independent validation. Consult NIST chemistry databases to compare reference spectra and identify potential solvent or pH artifacts .

Q. What approaches validate the compound’s proposed mechanism of action in complex biological systems?

- Methodological Answer : Combine genetic (CRISPR knockout) and pharmacological (inhibitors) validation in cell lines. Use isotopic labeling (¹⁴C/³H) to track compound distribution. Perform transcriptomic (RNA-seq) and proteomic (LC-MS/MS) profiling to identify downstream pathways. Confirm findings in ex vivo tissue models and correlate with in vivo efficacy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.